

Technical Guide: Hexane-1,6-diol-d4 in Scientific Research

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Compound of Interest

Compound Name: Hexane-1,6-diol-d4

Cat. No.: B3428560

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hexane-1,6-diol-d4**, a deuterated form of Hexane-1,6-diol. This isotopically labeled compound is a valuable tool in various research applications, particularly in quantitative analysis and metabolic studies.

Core Physicochemical Properties

Quantitative data for **Hexane-1,6-diol-d4** is summarized in the table below, providing a clear reference for its key properties.

Property	Value	Reference
CAS Number	6843-76-1	[1][2][3][4]
Molecular Formula	C ₆ H ₁₀ D ₄ O ₂	[4]
Molecular Weight	122.20 g/mol	[1][4][5]
IUPAC Name	1,1,6,6-tetradeuteriohexane-1,6-diol	[1][2]
Unlabeled CAS Number	629-11-8	[2][6]

Applications in Research

Hexane-1,6-diol-d4 serves as a crucial tool in modern analytical and metabolic research. Its primary applications stem from the presence of deuterium atoms, which are stable, non-radioactive isotopes of hydrogen.[1] This isotopic labeling allows the molecule to be distinguished from its unlabeled counterpart by mass spectrometry.[1]

The main research applications include:

- **Internal Standard in Quantitative Analysis:** In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), **Hexane-1,6-diol-d4** can be used as an internal standard.[4] Because it is chemically almost identical to the unlabeled Hexane-1,6-diol, it behaves similarly during sample preparation, chromatography, and ionization.[1] However, its higher mass allows it to be differentiated by the mass spectrometer. This enables accurate quantification of the unlabeled analyte by correcting for variations in sample extraction, matrix effects, and instrument response.[1]
- **Metabolic Studies:** Deuterium-labeled compounds are instrumental as tracers in metabolic research.[1] By introducing **Hexane-1,6-diol-d4** into a biological system, such as cell cultures or animal models, researchers can track its metabolic fate. The deuterium label acts as a flag, allowing for the identification and quantification of its metabolites using mass spectrometry.[1] This provides valuable insights into metabolic pathways.

Experimental Protocol: Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of **Hexane-1,6-diol-d4** as an internal standard for the quantification of Hexane-1,6-diol in a biological matrix (e.g., plasma) by LC-MS.

1. Preparation of Stock Solutions:

- **Analyte Stock Solution:** Prepare a stock solution of unlabeled Hexane-1,6-diol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- **Internal Standard Stock Solution:** Prepare a stock solution of **Hexane-1,6-diol-d4** in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Controls:

- Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at different concentrations.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Spike a known volume of each calibration standard and QC sample with a fixed amount of the **Hexane-1,6-diol-d4** internal standard solution.

3. Sample Preparation:

- Thaw the biological matrix samples (e.g., plasma).
- To a fixed volume of each plasma sample, add the same fixed amount of the **Hexane-1,6-diol-d4** internal standard solution as used for the calibration standards.
- Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile) to each sample.
- Vortex the samples and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS analysis.

4. LC-MS Analysis:

- Set up the liquid chromatography system with an appropriate column and mobile phase to achieve good separation of Hexane-1,6-diol.
- Optimize the mass spectrometer parameters for the detection of both unlabeled Hexane-1,6-diol and the deuterated internal standard, **Hexane-1,6-diol-d4**. This will involve selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
- Inject the prepared calibration standards, QC samples, and biological samples into the LC-MS system.

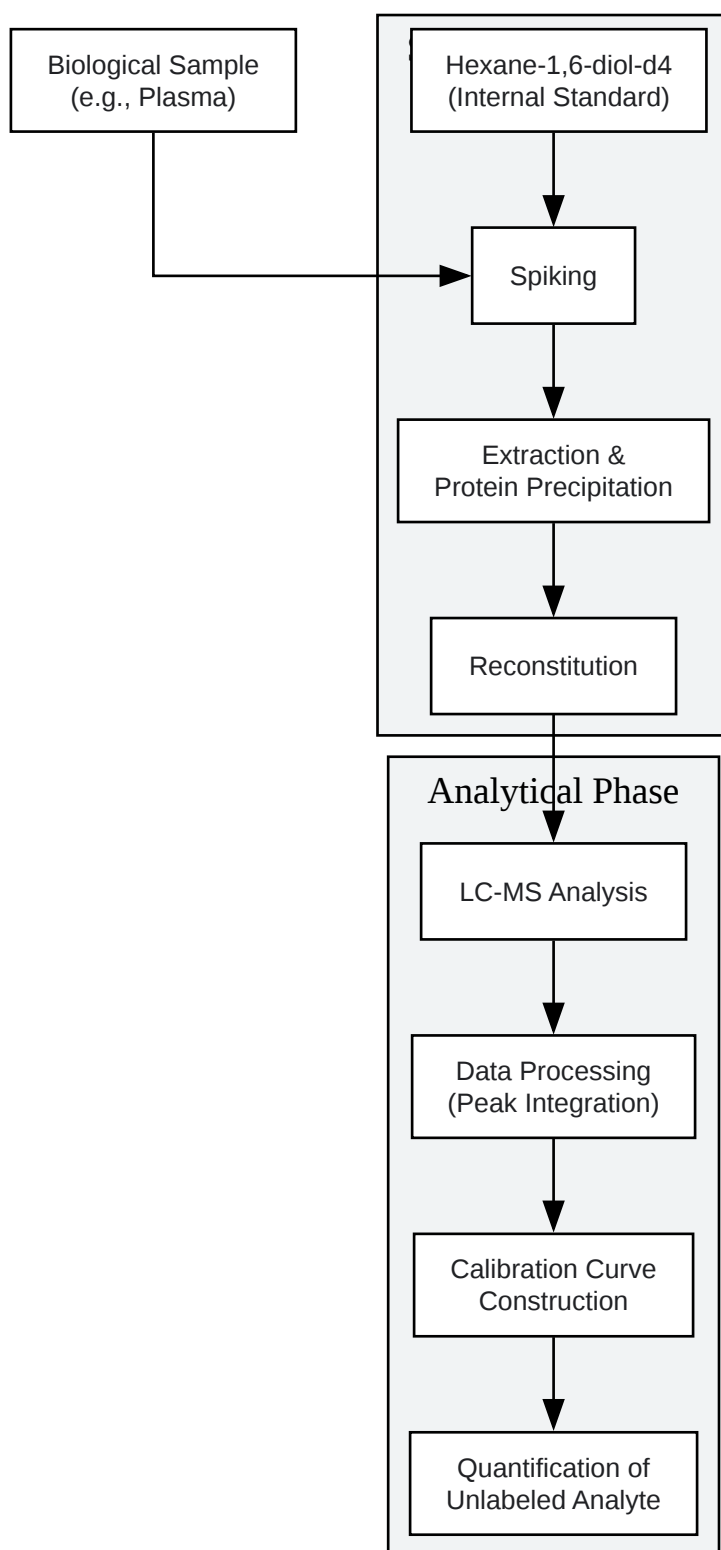
5. Data Analysis:

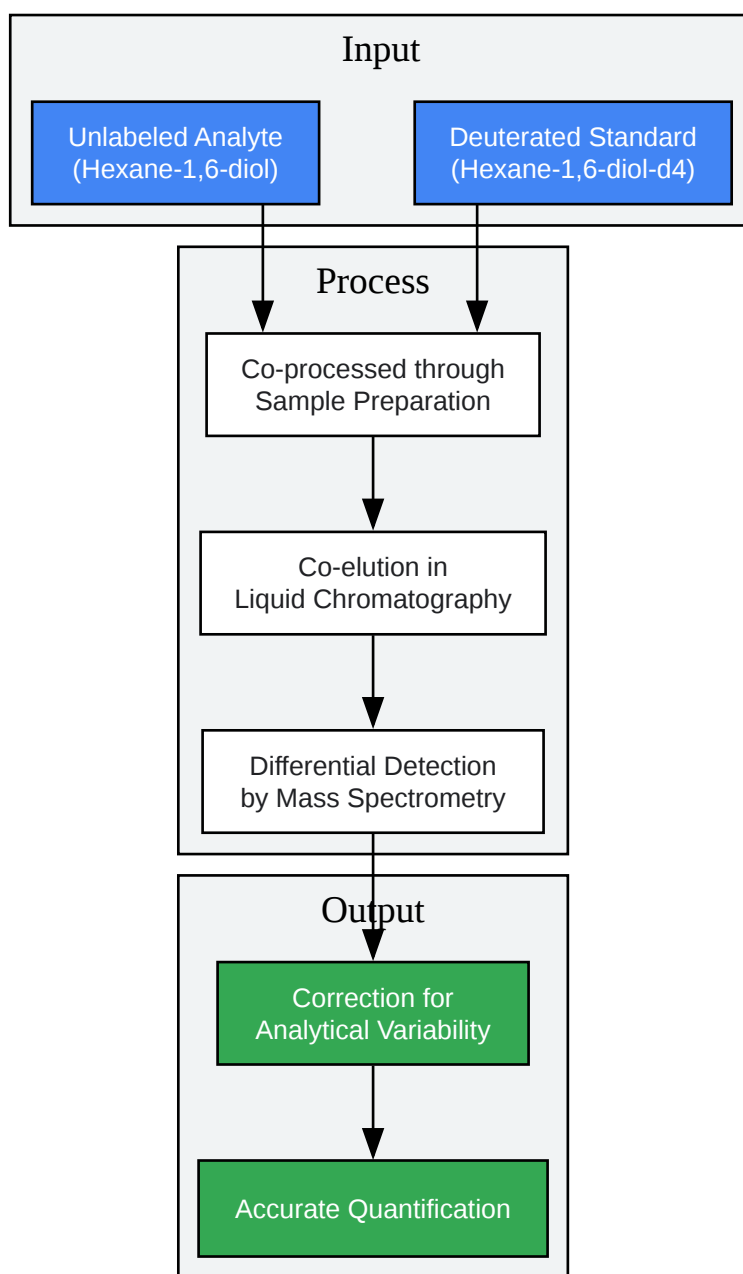
- Integrate the peak areas for both the analyte (Hexane-1,6-diol) and the internal standard (**Hexane-1,6-diol-d4**) in each chromatogram.
- Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of Hexane-1,6-diol in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of **Hexane-1,6-diol-d4**.





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